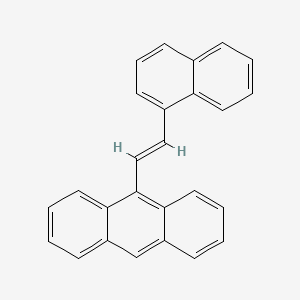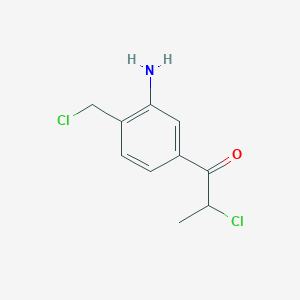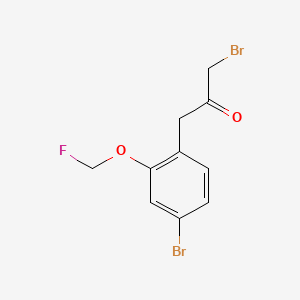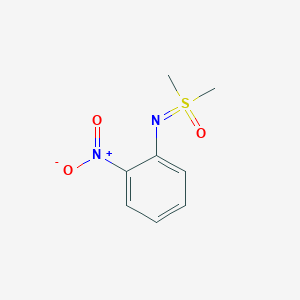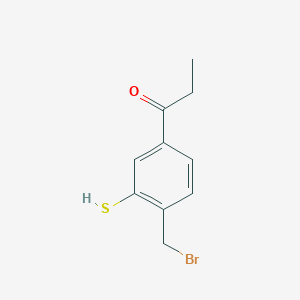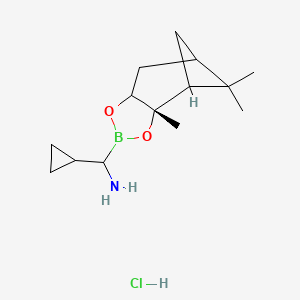![molecular formula C16H24N2O7S B14066592 N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid CAS No. 101304-01-2](/img/structure/B14066592.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-azabicyclo[222]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid is a complex organic compound that features a bicyclic structure with nitrogen and methoxybenzamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide typically involves the formation of the bicyclic core followed by functionalization with the benzamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Subsequent reactions introduce the methoxybenzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the methoxy groups.
Scientific Research Applications
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetic acid 1-azabicyclo[2.2.2]octan-3-yl ester: Shares the bicyclic core but differs in functional groups.
1-Azabicyclo[2.2.2]octan-3-one: Another bicyclic compound with a ketone functionality.
Uniqueness
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide is unique due to its combination of the bicyclic structure with methoxybenzamide functionalities, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
101304-01-2 |
|---|---|
Molecular Formula |
C16H24N2O7S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid |
InChI |
InChI=1S/C16H22N2O3.H2O4S/c1-20-12-3-4-13(15(9-12)21-2)16(19)17-14-10-18-7-5-11(14)6-8-18;1-5(2,3)4/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,17,19);(H2,1,2,3,4) |
InChI Key |
QDDJQUHKPDIAPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CN3CCC2CC3)OC.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


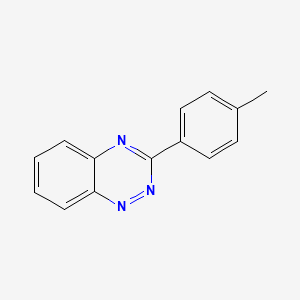
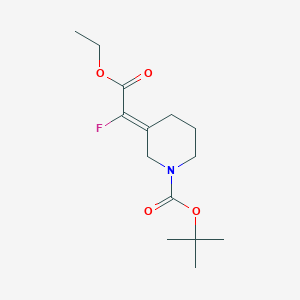
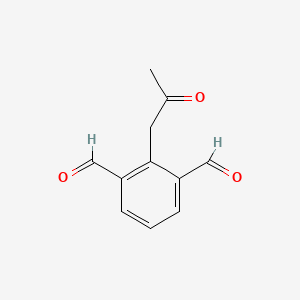
![1-[1-(Nonyloxy)ethoxy]nonane](/img/structure/B14066530.png)
